1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O2S/c1-21-27(22(2)36(32-21)20-23-7-4-3-5-8-23)39(37,38)35-13-11-25(12-14-35)33-15-17-34(18-16-33)26-10-6-9-24(19-26)28(29,30)31/h3-10,19,25H,11-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGMVYYGTMHCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic molecule with potential biological activity. It belongs to a class of compounds known for their pharmacological properties, particularly in oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.58 g/mol . The structural complexity is attributed to the presence of multiple functional groups, including a piperazine ring, a sulfonamide moiety, and a trifluoromethyl group, which contribute to its biological properties.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity through various mechanisms:
- mTORC1 Inhibition : Compounds similar to the target molecule have been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and proliferation. This inhibition leads to reduced tumor cell growth in pancreatic cancer models (MIA PaCa-2 cells) by disrupting autophagic processes and promoting apoptosis .
- Autophagy Modulation : The compound may act as an autophagy modulator. By interfering with mTORC1 reactivation, it can alter autophagic flux, leading to the accumulation of LC3-II protein levels, which is indicative of disrupted autophagic degradation pathways .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly those involved in anxiety and depression .
Biological Activity Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | mTORC1 inhibition | |
| Autophagy modulation | Disruption of autophagic flux | |
| Neuropharmacology | Potential modulation of neurotransmitters |
Case Study 1: Anticancer Efficacy
A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against cancer cell lines. The results indicated that these compounds could serve as effective anticancer agents by targeting mTOR signaling pathways and enhancing autophagic processes .
Case Study 2: Neuropharmacological Potential
In another study examining pyrazole derivatives, it was found that certain compounds exhibited anxiolytic effects in animal models. The structural similarities suggest that the target compound may also possess similar neuroactive properties, potentially providing therapeutic benefits in treating anxiety disorders .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, focusing on variations in substituents and core scaffolds:
Key Observations:
- Pyrazole Substituents : The benzyl group in the target compound may enhance steric bulk and receptor interactions compared to ethyl or methyl analogs .
- Sulfonyl Linkage : Sulfonamide bridges (common in ) improve metabolic stability and membrane permeability compared to amide or ester linkages .
- Aromatic Moieties : The 3-(trifluoromethyl)phenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, similar to fluorinated derivatives in and .
Antiproliferative Activity
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (): Demonstrated submicromolar activity against MIA PaCa-2 cells via mTORC1 inhibition and autophagy modulation. This suggests that benzyl-pyrazole derivatives may have a dual mechanism of action .
- Pyrazole Sulfonamides (): Compounds like MR-S1-18 showed moderate activity (51% inhibition) against U937 cells, but lower potency than benzamide derivatives.
Receptor Binding
- Piperidine-Piperazine Hybrids (): Derivatives with methoxyphenyl or nitrobenzyl groups exhibited high dopamine D2 receptor affinity. The target compound’s trifluoromethylphenyl group may similarly interact with aromatic residues in receptor binding pockets .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The synthesis typically involves sequential functionalization of the piperidine and piperazine rings. A common approach includes:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazines with diketones (e.g., 1,3-diketones) under acidic/basic conditions.
- Step 2: Sulfonylation of the pyrazole using sulfonyl chlorides in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).
- Step 3: Coupling the sulfonylated pyrazole to the piperidine ring via nucleophilic substitution.
- Step 4: Introducing the 3-(trifluoromethyl)phenyl group to the piperazine moiety using Buchwald-Hartwig amination or SNAr reactions . Key optimization factors: Solvent polarity (aprotic solvents preferred), temperature control (0–60°C), and catalyst selection (e.g., Pd-based catalysts for coupling steps). Purity is monitored via TLC and HPLC .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions, with characteristic shifts for the trifluoromethyl group (~δ 120–125 ppm in ¹⁹F NMR) and sulfonyl protons (δ 3.0–4.0 ppm in ¹H NMR).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ for C₂₇H₃₁F₃N₆O₂S: 561.21).
- X-ray Crystallography: Resolves 3D conformation, particularly the spatial arrangement of the benzyl and trifluoromethylphenyl groups, which influence target binding .
Q. How can researchers address solubility challenges in biological assays?
The compound’s lipophilic groups (trifluoromethyl, benzyl) limit aqueous solubility. Strategies include:
- Counterion exchange: Use hydrochloride or citrate salts.
- Co-solvent systems: Employ DMSO (≤1% v/v) or cyclodextrin-based solutions.
- Micelle encapsulation: Use surfactants like Tween-80 for in vitro studies .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced target affinity?
- Pyrazole substituents: Increasing steric bulk (e.g., 3,5-dimethyl groups) improves metabolic stability but may reduce solubility.
- Sulfonyl group replacement: Replacing the sulfonyl with a carbonyl group alters hydrogen-bonding interactions with target proteins.
- Trifluoromethylphenyl orientation: Para-substitution on the phenyl ring enhances π-π stacking in hydrophobic binding pockets . Methodological approach: Parallel synthesis of analogs with systematic substituent variations, followed by in silico docking (e.g., AutoDock Vina) and enzymatic assays .
Q. How can molecular docking studies predict binding modes to kinase targets?
- Target selection: Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, VEGFR).
- Docking workflow:
Prepare the protein structure (PDB ID: e.g., 1M17 for EGFR) by removing water and adding polar hydrogens.
Define the binding site using grid parameters centered on the ATP-binding region.
Run docking simulations with flexible ligand torsions, analyzing binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity).
- Validation: Compare predicted poses with co-crystallized ligands using RMSD calculations .
Q. What strategies mitigate impurities from multi-step synthesis?
Common impurities include unreacted sulfonyl intermediates or dehalogenated byproducts. Mitigation involves:
- Chromatographic purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals.
- In-line monitoring: LC-MS tracks impurity profiles at each synthetic step .
Q. How should researchers design in vitro assays to evaluate kinase inhibition?
- Enzyme-based assays: Use recombinant kinases (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km values.
- Cell-based assays: Employ cancer cell lines (e.g., HeLa or A549) with Western blotting for phospho-kinase detection (e.g., p-ERK).
- Dose-response curves: Test 10 nM–100 µM concentrations, calculating IC₅₀ values using GraphPad Prism .
Q. What are the best practices for reconciling contradictory data in SAR studies?
Contradictions often arise from assay variability or off-target effects. Solutions include:
- Triplicate experiments: Ensure statistical significance (p < 0.05 via ANOVA).
- Orthogonal assays: Validate kinase inhibition with both enzymatic and cellular readouts.
- Meta-analysis: Compare results with structurally related compounds in databases like ChEMBL .
Methodological Tables
Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Structure | Key NMR Shifts (δ, ppm) | HRMS [M+H]+ |
|---|---|---|---|
| Pyrazole precursor | 1-Benzyl-3,5-dimethyl-1H-pyrazole | 2.35 (s, 6H, CH₃), 5.15 (s, 2H, CH₂Ph) | 215.15 |
| Sulfonylated piperidine | Piperidin-4-yl-sulfonyl derivative | 3.80 (m, 2H, SO₂N), 7.30–7.50 (m, 5H, Ph) | 349.18 |
| Final compound | Target molecule | 7.65 (d, 1H, CF₃Ph), 4.10–4.30 (m, 4H, piperazine) | 561.21 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 12.3 | 1.0 |
| VEGFR-2 | 45.7 | 3.7 |
| PDGFR-β | 210.5 | 17.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
